

Application Notes and Protocols: BIBP3226 TFA in Receptor Binding Studies

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Compound of Interest

Compound Name: *BIBP3226 TFA*

Cat. No.: *B560375*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

BIBP3226 TFA is a potent and selective non-peptide competitive antagonist for the Neuropeptide Y receptor type 1 (NPY Y1) and also exhibits antagonist activity at Neuropeptide FF (NPFF) receptors.^{[1][2][3][4]} This makes it a valuable pharmacological tool for investigating the physiological and pathological roles of these receptor systems. These application notes provide detailed protocols for utilizing **BIBP3226 TFA** in receptor binding and functional assays to characterize its interaction with NPY Y1 and NPFF receptors.

Quantitative Data Summary

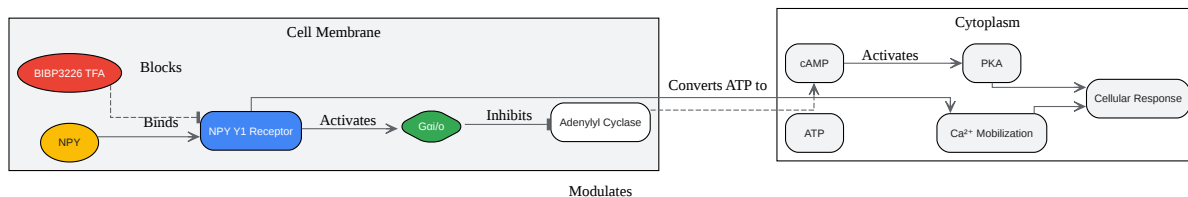
The binding affinity of **BIBP3226 TFA** for various receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (K_i) is a measure of the affinity of a ligand for a receptor, with lower values indicating higher affinity.

Compound	Receptor Subtype	Species	Ki (nM)	Reference
BIBP3226 TFA	NPY Y1	Rat (rNPY Y1)	1.1	[1][3]
BIBP3226 TFA	NPY Y1	Human (in CHO-K1 cells)	0.47 ± 0.07	[5]
BIBP3226 TFA	NPY Y1	Human (in SK-N-MC cells)	5.1 ± 0.5	[5]
BIBP3226 TFA	NPY Y1	Rat (parietal cortex)	6.8 ± 0.7	[5]
BIBP3226 TFA	NPFF2	Human (hNPFF2)	79	[1][3]
BIBP3226 TFA	NPFF	Rat (rNPFF)	108	[1][3]
BIBP3226 (S)-enantiomer	NPY Y1	-	> 10,000	[5]

Signaling Pathways

NPY Y1 Receptor Signaling

The NPY Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[6] Upon activation by its endogenous ligand, Neuropeptide Y (NPY), the Y1 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][6] It can also modulate intracellular calcium levels.[5] **BIBP3226 TFA** acts as a competitive antagonist, blocking these signaling events.

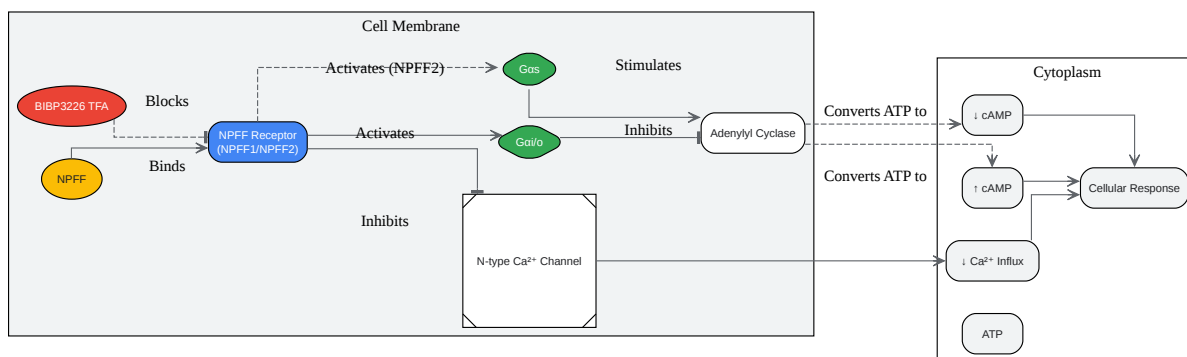


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NPY Y1 Receptor Signaling Pathway

NPFF Receptor Signaling

Neuropeptide FF (NPFF) receptors (NPFF1 and NPFF2) are also GPCRs.[7][8] They primarily couple to inhibitory Gi/o proteins to inhibit adenylyl cyclase activity.[1] However, NPFF2 can also couple to Gs to stimulate adenylyl cyclase in certain tissues.[1] Additionally, NPFF receptors can modulate voltage-gated N-type Ca²⁺ channels.[7][8]



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NPFF Receptor Signaling Pathway

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for NPY Y1 Receptor

This protocol is designed to determine the binding affinity (K_i) of **BIBP3226 TFA** for the NPY Y1 receptor using a competitive binding assay with a radiolabeled ligand, such as [125I]-PYY or [3H]-BIBP3226.

Materials:

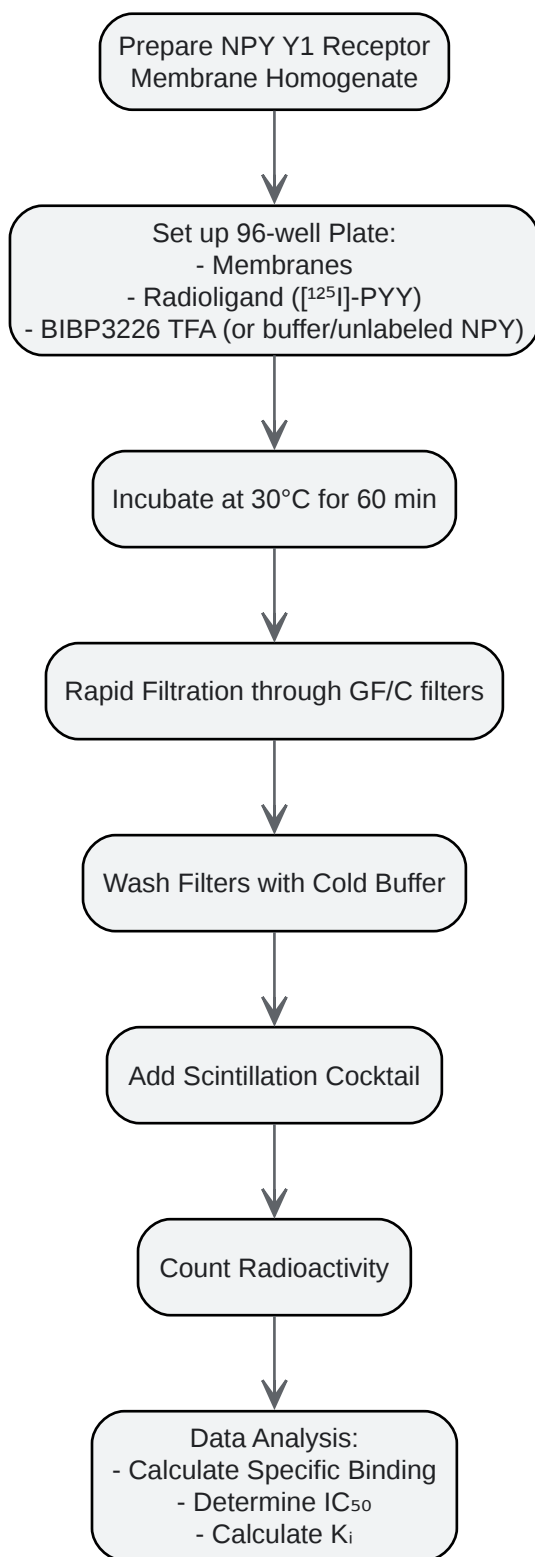
- Cell membranes or tissue homogenates expressing NPY Y1 receptors (e.g., from SK-N-MC cells or rat parietal cortex).

- Radiolabeled ligand (e.g., [125I]-Peptide YY or [3H]-BIBP3226).
- **BIBP3226 TFA**.
- Unlabeled NPY (for non-specific binding determination).
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well microplates.
- Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
- Scintillation fluid.
- Microplate harvester and scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells or tissue in cold lysis buffer. Centrifuge to pellet membranes, wash, and resuspend in binding buffer. Determine protein concentration (e.g., using a BCA assay).
- Assay Setup: In a 96-well plate, add the following in a final volume of 250 μ L:
 - 50 μ L of various concentrations of **BIBP3226 TFA** (e.g., 10⁻¹¹ to 10⁻⁵ M).
 - 50 μ L of radiolabeled ligand at a concentration near its K_d.
 - 150 μ L of membrane preparation (typically 50-120 μ g of protein).
 - For total binding, add 50 μ L of binding buffer instead of **BIBP3226 TFA**.
 - For non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 μ M) instead of **BIBP3226 TFA**.
- Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[9]

- Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a microplate harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding = Total binding - Non-specific binding.
 - Plot the percentage of specific binding against the log concentration of **BIBP3226 TFA**.
 - Determine the IC₅₀ value (the concentration of **BIBP3226 TFA** that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Competitive Binding Assay Workflow

Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Production

This protocol measures the ability of **BIBP3226 TFA** to antagonize the NPY-mediated inhibition of adenylyl cyclase activity.

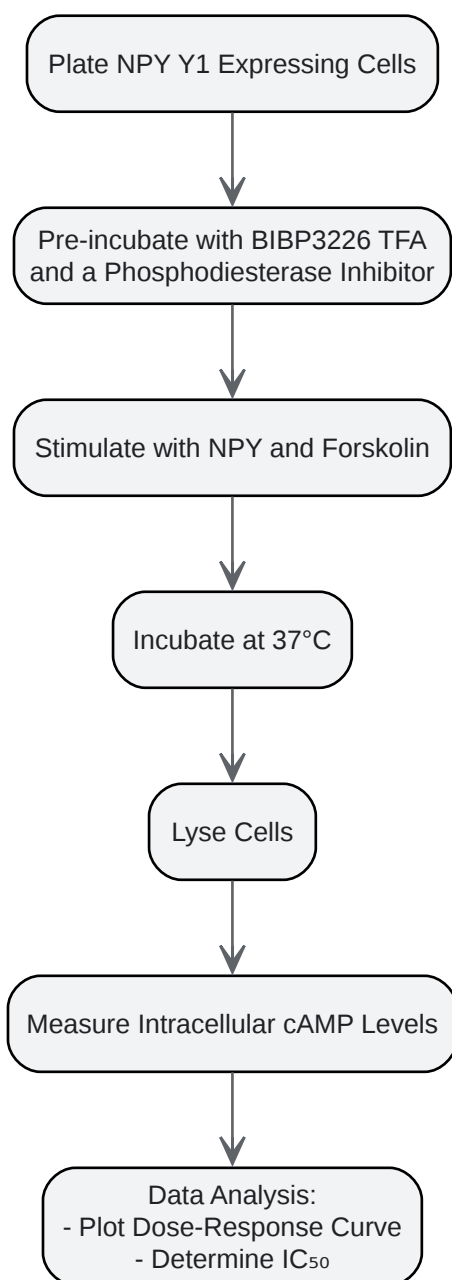
Materials:

- Cells expressing NPY Y1 receptors (e.g., SK-N-MC or CHO-Y1 cells).
- NPY.
- **BIBP3226 TFA**.
- Forskolin (an adenylyl cyclase activator).
- Cell culture medium.
- Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
- cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

- Cell Culture: Plate cells in a suitable format (e.g., 96-well plate) and grow to confluency.
- Pre-incubation: Pre-incubate the cells with various concentrations of **BIBP3226 TFA** and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
- Stimulation: Add a fixed concentration of NPY (e.g., EC80) and a fixed concentration of forskolin (e.g., 10 µM) to the wells.
- Incubation: Incubate for 15-30 minutes at 37°C.
- Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

- Data Analysis:
 - Generate a dose-response curve by plotting the cAMP concentration against the log concentration of **BIBP3226 TFA**.
 - Determine the IC50 value for **BIBP3226 TFA**'s reversal of NPY-induced inhibition of cAMP production.
 - The pA2 value, a measure of antagonist potency, can be calculated from Schild regression analysis if multiple agonist concentrations are tested.



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cAMP Functional Assay Workflow

Conclusion

BIBP3226 TFA is a critical tool for elucidating the roles of NPY Y1 and NPFF receptors in health and disease. The protocols outlined above provide a framework for its application in receptor binding and functional studies. Proper experimental design and data analysis are

essential for obtaining reliable and reproducible results. Researchers should optimize these protocols for their specific cell systems and experimental conditions.

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